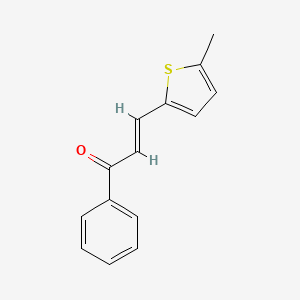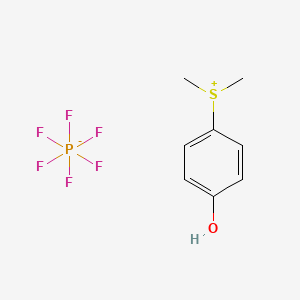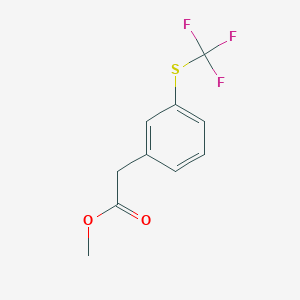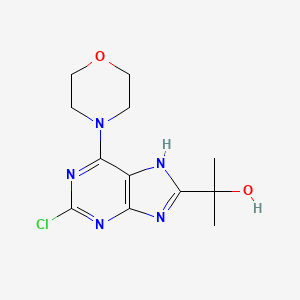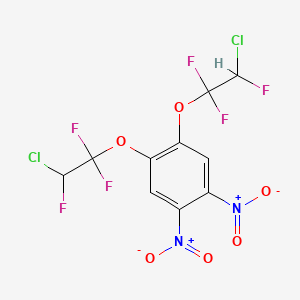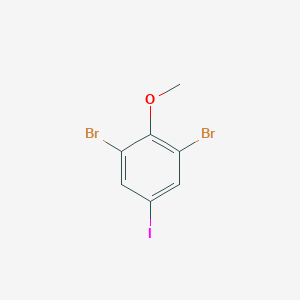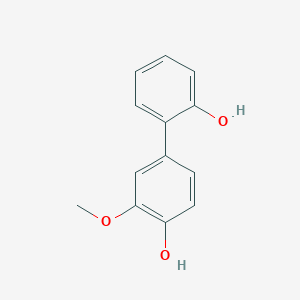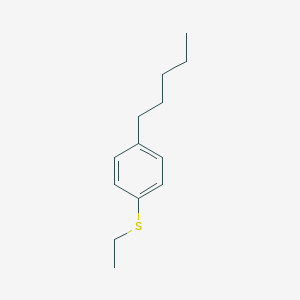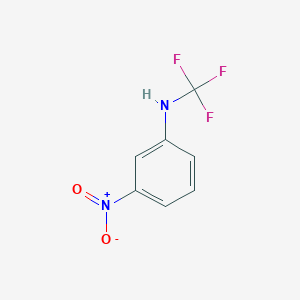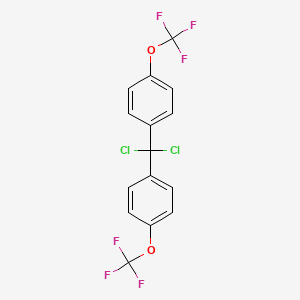
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% (BTMDCM) is an organic compound with a molecular formula of C11H7Cl2F6O2. It is a colorless, volatile liquid that is soluble in organic solvents and has a boiling point of 158°C. BTMDCM is used in a wide range of applications, from organic synthesis to scientific research.
Scientific Research Applications
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is used in a variety of scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. It is used as a solvent for reactions, as a reagent for the synthesis of organic compounds, and as a chromatographic stationary phase. It is also used in the synthesis of polymers, in the analysis of complex mixtures, and in the synthesis and characterization of pharmaceuticals.
Mechanism of Action
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is a polar aprotic solvent, meaning that it is able to dissolve polar and non-polar compounds. This allows it to act as a medium for chemical reactions, as well as a medium for the extraction of compounds from mixtures. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is also an excellent solvent for the synthesis of polymers, as it is able to dissolve both polar and non-polar monomers.
Biochemical and Physiological Effects
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is a non-toxic and non-volatile compound, and has no known adverse effects on human health. It is not known to be carcinogenic or teratogenic, and is not known to cause skin or eye irritation. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% does not accumulate in the body, and is rapidly eliminated from the body after ingestion or inhalation.
Advantages and Limitations for Lab Experiments
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is a versatile and useful solvent for laboratory experiments. It is non-toxic, non-volatile, and has a low boiling point, making it an ideal solvent for a variety of organic reactions. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is also relatively inexpensive and readily available. However, it is not suitable for the extraction of water-soluble compounds, as it is not miscible with water.
Future Directions
The future of Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is promising, as it is a versatile and useful solvent for a variety of applications. It is being explored for use in the synthesis of polymers, as a medium for chromatographic separations, and as a reagent for organic reactions. Additionally, it is being studied for use in the extraction of compounds from natural products, and as a medium for the synthesis of pharmaceuticals. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% may also be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Synthesis Methods
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is prepared by the reaction of 4-trifluoromethoxyphenol with dichloromethane in the presence of a base, such as potassium carbonate. The reaction proceeds in three steps: (1) the base reacts with the dichloromethane to form a chloroformate, (2) the chloroformate reacts with the 4-trifluoromethoxyphenol to form a trifluoromethylphenyl carbonate, and (3) the trifluoromethylphenyl carbonate is hydrolyzed to yield Bis(4-trifluoromethoxyphenyl)dichloromethane, 95%.
properties
IUPAC Name |
1-[dichloro-[4-(trifluoromethoxy)phenyl]methyl]-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F6O2/c16-13(17,9-1-5-11(6-2-9)24-14(18,19)20)10-3-7-12(8-4-10)25-15(21,22)23/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGSWKYLGMNGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC(F)(F)F)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

